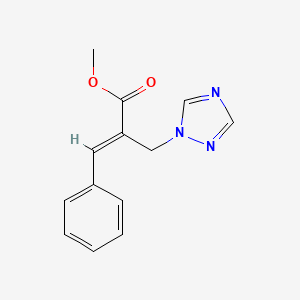
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is a chemical compound that features a triazole ring, a phenyl group, and an acrylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate typically involves the reaction of a triazole derivative with a suitable acrylate ester. One common method is the use of a Mitsunobu reaction, which involves the reaction of an alcohol with a triazole derivative in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mitsunobu reactions or other esterification methods that are optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the triazole or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester groups.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Phenylacrylate esters: Compounds with a phenylacrylate moiety exhibit similar chemical reactivity and applications.
Uniqueness
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is unique due to its combination of a triazole ring and a phenylacrylate ester, which imparts specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry .
Propiedades
Número CAS |
1082208-24-9 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
methyl (E)-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate |
InChI |
InChI=1S/C13H13N3O2/c1-18-13(17)12(8-16-10-14-9-15-16)7-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3/b12-7+ |
Clave InChI |
LUTPNWCDKYDJDS-KPKJPENVSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CC=CC=C1)/CN2C=NC=N2 |
SMILES canónico |
COC(=O)C(=CC1=CC=CC=C1)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)

![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)


![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)





